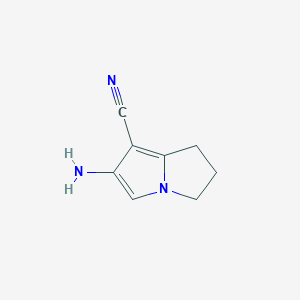

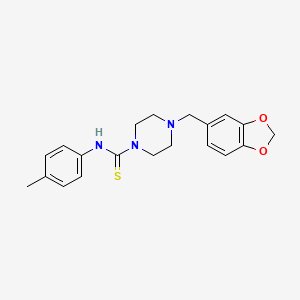

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a methylphenyl group

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

New Urea and Thiourea Derivatives : A study discussed the synthesis of new urea and thiourea derivatives of piperazine doped with Febuxostat, including compounds structurally related to the requested chemical. These derivatives were evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Notably, specific derivatives exhibited promising antiviral and antimicrobial properties, highlighting the potential utility of these compounds in developing new antiviral and antibacterial agents (Reddy et al., 2013).

Antimicrobial and Hypoglycemic Activities : Another study synthesized novel N-(1-adamantyl)carbothioamide derivatives, including those with piperazine linkers, to evaluate their antimicrobial and hypoglycemic activities. Some compounds showed potent antibacterial activity against various pathogens and significant reduction in serum glucose levels in diabetic rats, suggesting their potential in treating bacterial infections and diabetes (Al-Abdullah et al., 2015).

Metabolic Pathway Identification : Research on the novel antidepressant Lu AA21004, which shares a structural motif with piperazine derivatives, identified the enzymes involved in its in vitro oxidative metabolism. This study provides insight into the metabolic pathways of piperazine-based compounds, potentially aiding in the design of drugs with improved pharmacokinetic profiles (Hvenegaard et al., 2012).

Antimicrobial and Antiviral Applications

Antibacterial and Antifungal Agents : Several studies synthesized and evaluated piperazine derivatives for their antimicrobial activities. These compounds have shown efficacy against various bacterial and fungal strains, indicating their potential as new antimicrobial agents. Some derivatives demonstrated potent antibacterial activities comparable or superior to standard drugs, suggesting their application in treating resistant microbial infections.

Material Science and Chemistry

Synthesis of Ordered Polymers : Research on the direct polycondensation of nonsymmetric monomers, including piperazine derivatives, to produce ordered polymers showcases the utility of these compounds in material science. The resulting polymers have potential applications in various fields, including biocompatible materials and advanced functional materials (Yu et al., 1999).

Wirkmechanismus

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Once the targets are identified, the downstream effects on biochemical pathways can be elucidated .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through in vitro and in vivo studies once the compound’s targets and mode of action are identified .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide typically involves the following steps:

Formation of the Benzodioxole Intermediate: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.

Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes.

Coupling Reactions: The benzodioxole intermediate is then coupled with the piperazine ring using appropriate coupling agents.

Thioamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and piperazine moieties.

Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

Oxidation Products: Oxidized derivatives of the benzodioxole and piperazine rings.

Reduction Products: Amines derived from the reduction of the carbothioamide group.

Substitution Products: Various substituted aromatic derivatives depending on the reagents used.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.

Biology:

Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.

Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.

Medicine:

Therapeutic Agents:

Industry:

Chemical Manufacturing: Used in the production of specialty chemicals and intermediates for various industrial applications.

Vergleich Mit ähnlichen Verbindungen

4-(1,3-benzodioxol-5-ylmethyl)piperazine: Lacks the carbothioamide group, resulting in different reactivity and biological activity.

N-(4-methylphenyl)piperazine-1-carbothioamide: Lacks the benzodioxole group, affecting its binding properties and applications.

Uniqueness: The presence of both the benzodioxole and carbothioamide groups in 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide imparts unique chemical and biological properties, making it a versatile compound for various applications.

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-15-2-5-17(6-3-15)21-20(26)23-10-8-22(9-11-23)13-16-4-7-18-19(12-16)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNVMOFVACTIFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2822047.png)

![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822048.png)

![Tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-methylpiperidine-1-carboxylate](/img/structure/B2822056.png)

![5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822064.png)